molecular formula C22H19N5O4S2 B2667838 N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892734-08-6

N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2667838
CAS RN: 892734-08-6
M. Wt: 481.55
InChI Key: NTSBHJZFAONSBV-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C22H19N5O4S2 and its molecular weight is 481.55. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinase Inhibition Applications

Compounds related to N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine have been synthesized and evaluated for their potential as kinase inhibitors. For example, the crystal structure of a similar compound, N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine , was determined to aid in the design of new inhibitors for CLK1 and DYRK1A kinases. The detailed crystal structure information supports the understanding of its mechanism of action and could guide the optimization of kinase inhibitors (Guillon et al., 2013).

Antimicrobial Applications

Several research studies have focused on the synthesis and evaluation of antimicrobial activities of compounds within this chemical class. For example, a series of novel triazole derivatives, including similar compounds, were synthesized and assessed for their antimicrobial activities against various bacteria and fungi. Some of these compounds exhibited significant anti-bacterial and anti-fungal activities, highlighting their potential as therapeutic agents against microbial infections (Bektaş et al., 2007).

Structural and Synthetic Studies

Research into the synthesis and structural characterization of these compounds has provided insights into their potential applications. For instance, the synthesis and crystal structure of related compounds have been reported, which is essential for understanding their chemical properties and potential applications in drug design and development. Structural and synthetic studies are fundamental for exploring the versatility of these compounds in various scientific applications, including the development of new therapeutic agents (Repich et al., 2017).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S2/c1-13-4-6-17(7-5-13)33(28,29)22-21-24-20(19-18(8-9-32-19)27(21)26-25-22)23-14-10-15(30-2)12-16(11-14)31-3/h4-12H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSBHJZFAONSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

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